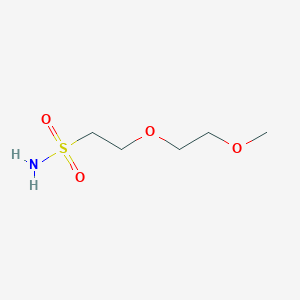

2-(2-Methoxyethoxy)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCBDNXOSGBBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethane-1-sulfonamide typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a sulfonamide derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Sulfonamides are widely recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides can be tailored for specific therapeutic applications, including the treatment of bacterial infections and certain cancers .

- The compound's structure allows for modifications that enhance its pharmacokinetic properties, potentially leading to more effective drug candidates.

- Reference Standards :

Analytical Chemistry

- Chromatography :

- Spectroscopy :

Material Science Applications

- Polymer Chemistry :

- Water Treatment :

Case Study 1: Antibacterial Activity

Research published in the Journal of Organic Chemistry demonstrated the synthesis of various sulfonamide derivatives from this compound, highlighting their enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Analytical Method Development

A study focused on developing a new HPLC method utilizing this compound as a standard showed improved resolution and sensitivity for detecting trace amounts of pharmaceuticals in environmental samples .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural and Physicochemical Properties

The following table compares 2-(2-Methoxyethoxy)ethane-1-sulfonamide with four analogs:

Key Observations:

- Substituent Effects: Ether Chains: Compounds with methoxyethoxy or butoxyethoxy groups (e.g., 2-[2-(2-butoxyethoxy)ethoxy]ethane-1-sulfonamide) exhibit increased hydrophobicity and molecular weight compared to aromatic substituents . Aromatic Groups: Benzyloxy and fluorophenoxy derivatives (e.g., 2-(benzyloxy)ethane-1-sulfonamide) may enhance π-π stacking interactions, influencing solubility and binding affinity in biological systems . Halogenation: Bromine or fluorine substituents (e.g., 2-(2-bromophenyl)ethane-1-sulfonamide) can alter electronic properties and metabolic stability .

Biological Activity

2-(2-Methoxyethoxy)ethane-1-sulfonamide, also known as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides typically exert their biological effects through the inhibition of specific enzymes or pathways. In particular, they are known to inhibit carbonic anhydrases (CA), which are critical for maintaining pH homeostasis in cells. This inhibition can lead to various physiological effects, especially in cancer cells where altered pH levels contribute to tumor progression and metastasis .

Biological Activities

Antimicrobial Activity:

Sulfonamide compounds have historically been used as antibiotics. They inhibit bacterial growth by interfering with folate synthesis, essential for nucleic acid production. Studies have shown that this compound retains this property, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties:

Recent research highlights the potential of this compound in cancer treatment. By inhibiting carbonic anhydrases CAIX and CAXII, it may reduce tumor growth and enhance the efficacy of existing chemotherapeutics. Hypoxic conditions in tumors often lead to poor prognosis; thus, targeting these pathways is crucial .

Case Studies

-

In Vivo Studies:

A study evaluating the toxicity and efficacy of this compound in rodents reported low acute toxicity with an oral LD50 value exceeding 11,800 mg/kg. Chronic exposure studies indicated that doses up to 400 mg/kg/day did not result in significant adverse effects, although higher doses led to mild liver changes . -

Cell Culture Experiments:

In vitro studies demonstrated that treatment with this sulfonamide resulted in reduced proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar sulfonamide compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Sulfanilamide | High | Moderate | Moderate |

| Celecoxib | Low | High | Moderate |

Research Findings

Recent investigations into the pharmacological profiles of sulfonamides indicate that modifications to their chemical structure can enhance their selectivity and potency against specific targets. For example, derivatives with additional functional groups have shown improved inhibition of carbonic anhydrases while maintaining low toxicity profiles .

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxyethoxy)ethane-1-sulfonamide, and how can intermediates be optimized for yield?

Answer: The synthesis of sulfonamide derivatives typically involves sulfonyl chloride intermediates reacting with amines. For example, describes a method where sulfonyl chlorides (e.g., 2-phthalimido-ethanesulfonyl chloride) are treated with amines (aniline, morpholine) in pyridine at low temperatures (0–5°C) to form sulfonamides . For this compound, the methoxyethoxy side chain could be introduced via alkylation of ethanesulfonamide precursors. Optimization steps include:

- Temperature control : Maintaining low temperatures during sulfonamide bond formation to minimize side reactions.

- Solvent selection : Pyridine or dichloromethane (with triethylamine as a base) are common solvents for sulfonylation .

- Purification : Crystallization from acetic acid/water mixtures (1:1) improves purity, as demonstrated in similar syntheses (yields: 12–60%) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyethoxy group (δ ~3.3–3.6 ppm for OCH₂CH₂O and OCH₃) and sulfonamide protons (δ ~7–8 ppm for NH) .

- ESI–MS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) verify molecular weight. For example, a compound with formula C₈H₁₇ClO₅S (MW 260.74) was analyzed via ESI–MS in .

- ATR FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .

Q. How should researchers handle solubility and stability challenges with this compound?

Answer:

- Solubility : Methoxyethoxy groups enhance hydrophilicity. Dimethyl sulfoxide (DMSO) or acetonitrile are recommended for dissolution, as seen in for similar sulfonamides .

- Stability : Avoid prolonged storage due to potential hydrolysis of sulfonamide bonds. Store under inert gas (N₂/Ar) at −20°C .

Q. What safety precautions are necessary given limited toxicological data?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (precautionary statement P261) .

- Waste disposal : Follow federal/state regulations for sulfonamide waste, as emphasized in and .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Answer: The methoxyethoxy group is electron-donating, which may reduce electrophilicity at the sulfonamide sulfur. However, the ether oxygen can coordinate metal catalysts in cross-coupling reactions. For example:

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

Answer:

- Dose-response studies : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm activity trends.

- Off-target profiling : Use kinase or protease panels to identify non-specific binding, as seen in for bipyrimidine sulfonamides .

- Metabolic stability assays : Incubate with liver microsomes to assess degradation rates, which may explain variability in cellular activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonds between sulfonamide NH and active-site zinc ions .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the methoxyethoxy chain in aqueous environments .

Q. What methodologies enable selective functionalization of the sulfonamide nitrogen versus the methoxyethoxy chain?

Answer:

Q. How do structural modifications (e.g., replacing methoxyethoxy with morpholine) alter physicochemical properties?

Answer:

- LogP calculations : Morpholine substituents increase lipophilicity (predicted ΔLogP ~+0.5), while methoxyethoxy groups enhance water solubility .

- Thermal stability : Differential scanning calorimetry (DSC) shows morpholine derivatives decompose at higher temperatures (~200°C vs. ~180°C for methoxyethoxy) .

Q. What orthogonal purification techniques validate the compound’s purity for in vivo studies?

Answer:

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 30–70% over 20 min) to achieve >95% purity .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.